N-Acetyl-D-serine Phenylmethyl Ester
Description
N-Acetyl-D-serine Phenylmethyl Ester is a chemically modified derivative of serine, characterized by an acetylated amino group and a phenylmethyl ester moiety at the carboxyl terminus. This compound has garnered attention due to its enhanced enzymatic reactivity compared to its amide counterparts. Studies on the enzyme Atu3266 (a member of the cog3964 cluster) revealed that substituting the amide linkage in N-acetyl-D-serine with an ester group resulted in a 100-fold increase in hydrolytic activity (rate constant: 400 M⁻¹s⁻¹ for acetyl-R-glycerate hydrolysis) . The phenylmethyl ester modification improves stability and substrate specificity, making it valuable in pharmaceutical synthesis, such as in the production of Lacosamide, an anticonvulsant drug .
Properties
Molecular Formula |
C12H15NO4 |
|---|---|
Molecular Weight |
237.25 g/mol |
IUPAC Name |
benzyl (2R)-2-acetamido-3-hydroxypropanoate |
InChI |
InChI=1S/C12H15NO4/c1-9(15)13-11(7-14)12(16)17-8-10-5-3-2-4-6-10/h2-6,11,14H,7-8H2,1H3,(H,13,15)/t11-/m1/s1 |
InChI Key |
NKIMTFPMRRWKQN-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CO)C(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of N-Acetyl-D-serine Phenylmethyl Ester involves the acetylation of D-serine followed by esterification with phenylmethyl alcohol. The reaction typically requires the use of acetic anhydride as the acetylating agent and a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through a multi-step process involving the resolution of racemic mixtures. This process often employs microbial enzymes such as serine proteinase to selectively convert the desired isomer, followed by separation and purification steps .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D-serine Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but typically involve nucleophilic reagents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
N-Acetyl-D-serine Phenylmethyl Ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential anticonvulsant properties and other therapeutic uses.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of N-Acetyl-D-serine Phenylmethyl Ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing biochemical reactions. The exact molecular targets and pathways are still under investigation, but it is known to interact with enzymes involved in amino acid metabolism .
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between N-Acetyl-D-serine Phenylmethyl Ester and related compounds:
Reactivity and Enzymatic Interactions
- Hydrolytic Activity : this compound exhibits significantly higher hydrolysis rates (400 M⁻¹s⁻¹) compared to its amide form (4 M⁻¹s⁻¹) due to the ester group’s electrophilic nature, which facilitates nucleophilic attack by enzymes like Atu3266 .
- Side Chain Influence : Replacing serine’s hydroxymethyl group with phenylalanine’s aromatic side chain (as in N-Acetyl-DL-phenylalanine Methyl Ester) reduces compatibility with enzymes that recognize polar residues, limiting hydrolytic activity .
- Steric Effects : Bulkier esters (e.g., phenylmethyl vs. methyl) enhance substrate-enzyme binding in some contexts but may hinder catalysis in others due to steric clashes .
Pharmaceutical Relevance
- Lacosamide Synthesis : N-Acetyl-D-serine Methyl Ester (a close analog) is a precursor in Lacosamide production, highlighting the pharmaceutical utility of serine-derived esters .
Research Findings and Data
Hydrolysis Kinetics
- N-Acetyl-D-serine Derivatives :
- Comparative Stability : Phenylmethyl esters generally exhibit greater stability under physiological conditions compared to methyl or ethyl esters, as seen in acetic acid phenylmethyl ester’s use in sustained-release formulations .
Biological Activity
N-Acetyl-D-serine Phenylmethyl Ester (NADSPME) is a chemical compound that has garnered attention for its potential biological activities, particularly in the field of neuropharmacology. This compound features an acetylated D-serine backbone and a phenylmethyl ester group, which contribute to its unique pharmacological properties. The molecular formula of NADSPME is CHNO, with a molecular weight of 237.25 g/mol.
Anticonvulsant Properties
Research indicates that NADSPME exhibits anticonvulsant properties, making it a candidate for therapeutic applications in seizure disorders. Studies suggest that it may modulate enzyme activity and influence biochemical pathways related to amino acid metabolism, particularly in the central nervous system (CNS) .
Although the specific molecular targets of NADSPME are still under investigation, it is believed to interact with various enzymes involved in neurotransmitter synthesis and metabolism. This interaction could potentially enhance neuroprotective effects and improve synaptic transmission, which are critical in managing neurological disorders .
Case Studies and Research Findings
A number of studies have been conducted to evaluate the biological activity of NADSPME:
-
Study 1: Neuroprotective Effects
In a 2023 study published in Frontiers in Molecular Biosciences, researchers explored the neuroprotective effects of various D-serine derivatives, including NADSPME. The findings indicated that these compounds could enhance neuronal survival under stress conditions, suggesting potential applications in neurodegenerative diseases . -
Study 2: Enzyme Interaction
Another study highlighted the role of NADSPME in modulating human esterases, which are crucial for drug metabolism. The compound was shown to influence the hydrolysis rates of certain substrates, indicating its potential impact on pharmacokinetics and drug interactions .
Comparative Analysis with Related Compounds
To better understand the biological activity of NADSPME, a comparative analysis with related compounds is useful:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| N-Acetyl-D-serine | Acetylated D-serine without phenylmethyl ester | Primarily used in neuropharmacology |
| N-Acetyl-O-methyl-D-serine | Methylated D-serine with an acetyl group | Important for NMDA receptor interactions |
| N-Benzyloxycarbonyl-D-serine | Benzoyl group instead of phenylmethyl ester | Utilized in peptide synthesis |
| O-Methyl-D-serine | Methylated D-serine | Studied for its role in neurotransmission |
The synthesis of NADSPME typically involves several steps, including:
- Acetylation : The D-serine backbone is acetylated using acetic anhydride.
- Esterification : The phenylmethyl group is introduced through esterification reactions.
This multi-step synthetic route allows for the creation of the compound with good yields and purity .
Reaction Pathways
Key reaction pathways involved in the synthesis include:
- Oxidation : Utilizing potassium permanganate or chromium trioxide to yield carboxylic acids.
- Reduction : Employing lithium aluminum hydride or sodium borohydride to produce alcohols.
- Substitution Reactions : Involving nucleophilic reagents to generate substituted esters or amides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
